molecular formula C10H13NO2 B590236 N-[(2-Propoxyphenyl)methylidene]hydroxylamine CAS No. 154238-43-4

N-[(2-Propoxyphenyl)methylidene]hydroxylamine

Cat. No.: B590236
CAS No.: 154238-43-4
M. Wt: 179.219
InChI Key: RGCMZYMCFBSSIG-UHFFFAOYSA-N
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Description

N-[(2-Propoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO2 It is a derivative of hydroxylamine and is characterized by the presence of a propoxy group attached to a phenyl ring, which is further linked to a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Propoxyphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 2-propoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Propoxybenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{2-Propoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Propoxybenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

N-[(2-Propoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Propoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies related to enzyme kinetics and drug design.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxyphenyl)methylidene]hydroxylamine
  • N-[(2-Ethoxyphenyl)methylidene]hydroxylamine
  • N-[(2-Butoxyphenyl)methylidene]hydroxylamine

Uniqueness

N-[(2-Propoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its methoxy, ethoxy, and butoxy analogs. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[(2-propoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h3-6,8,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCMZYMCFBSSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721711
Record name N-[(2-Propoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154238-43-4
Record name N-[(2-Propoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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